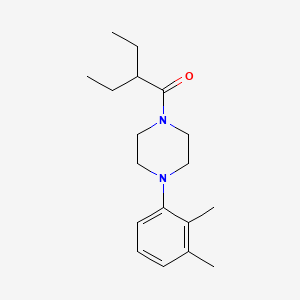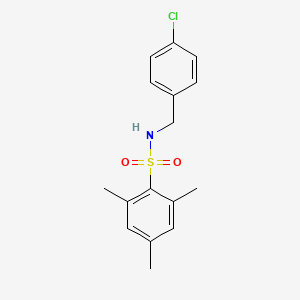
2-(5-phenyl-1H-tetrazol-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-phenyl-1H-tetrazol-1-yl)ethanol, also known as PTE, is a tetrazole-based compound that has gained significant attention in scientific research due to its unique properties. PTE has been found to exhibit antibacterial, antifungal, antitumor, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-(5-phenyl-1H-tetrazol-1-yl)ethanol is not fully understood, but it is believed to involve the inhibition of bacterial cell wall synthesis and the disruption of fungal cell membrane integrity. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt signaling pathway.
Biochemical and Physiological Effects:
This compound has been found to have low toxicity in vitro and in vivo. It has been shown to have minimal cytotoxicity against human cell lines and no significant adverse effects in animal models. This compound has also been found to have good solubility in water and organic solvents, making it a promising candidate for drug development.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(5-phenyl-1H-tetrazol-1-yl)ethanol is its broad spectrum of biological activities, which makes it a versatile compound for scientific research. However, one limitation of this compound is its low stability in acidic conditions, which may affect its efficacy in certain experimental settings.
Future Directions
There are several future directions for 2-(5-phenyl-1H-tetrazol-1-yl)ethanol research. One area of interest is the development of this compound-based drugs for the treatment of bacterial and fungal infections. Another area of research is the use of this compound as a potential anticancer agent. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacological properties for clinical use.
Conclusion:
In conclusion, this compound is a tetrazole-based compound that exhibits antibacterial, antifungal, antitumor, and anti-inflammatory activities. Its broad spectrum of biological activities makes it a promising candidate for drug development. Further research is needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties for clinical use.
Synthesis Methods
2-(5-phenyl-1H-tetrazol-1-yl)ethanol can be synthesized through a simple two-step reaction. The first step involves the reaction of 5-phenyltetrazole with 2-chloroethanol in the presence of sodium hydroxide. The resulting product is then treated with sodium azide in the presence of copper sulfate to yield this compound.
Scientific Research Applications
2-(5-phenyl-1H-tetrazol-1-yl)ethanol has been extensively studied for its various biological activities. It has been shown to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. This compound has also been found to have antifungal activity against Candida albicans and Aspergillus fumigatus.
In addition to its antimicrobial properties, this compound has been found to have antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
properties
IUPAC Name |
2-(5-phenyltetrazol-1-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c14-7-6-13-9(10-11-12-13)8-4-2-1-3-5-8/h1-5,14H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLACPNKVBVZNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=NN2CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(4-chloro-2-methylphenoxy)ethyl]piperidine](/img/structure/B5788652.png)
![N-(3-chlorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5788659.png)






![methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5788727.png)
![1-(4-fluorobenzyl)-5-[(5-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5788740.png)

